An In-depth Technical Guide to the Chemical Properties of 4-Hydroxy-3-methylquinolin-2(1H)-one
An In-depth Technical Guide to the Chemical Properties of 4-Hydroxy-3-methylquinolin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 4-hydroxy-3-methylquinolin-2(1H)-one, a heterocyclic compound of interest in medicinal chemistry and materials science. This document includes a summary of its key chemical data, detailed experimental protocols for its synthesis and characterization, and an exploration of its potential biological activities through relevant signaling pathways. The information is presented to support further research and development involving this molecule.
Chemical Properties
4-Hydroxy-3-methylquinolin-2(1H)-one, with the CAS number 1873-59-2, is a quinolinone derivative.[1] Its core structure consists of a fused benzene and a dihydropyridinone ring, with hydroxyl and methyl substituents at positions 4 and 3, respectively. This arrangement allows for keto-enol tautomerism, with the 4-hydroxy-2-quinolone form being predominant.
Quantitative Data
The key chemical and physical properties of 4-Hydroxy-3-methylquinolin-2(1H)-one are summarized in the table below. It is important to note that while some data is readily available from multiple sources, specific experimental values for melting point, solubility, and pKa are not consistently reported in the literature.
| Property | Value | Source(s) |
| IUPAC Name | 4-hydroxy-3-methyl-1H-quinolin-2-one | [1] |
| CAS Number | 1873-59-2 | [1] |
| Molecular Formula | C₁₀H₉NO₂ | [1] |
| Molecular Weight | 175.18 g/mol | [1][2] |
| Appearance | Light yellow to yellow solid (predicted) | [3] |
| Melting Point | Not available. A similar compound, 4-hydroxy-1-methyl-2-quinolone, has a reported melting point of 269-271 °C. | [2][3] |
| Boiling Point | 309.2 °C at 760 mmHg | [1] |
| Density | 1.297 g/cm³ | [1] |
| Solubility | Data not available. Quinolinone derivatives generally exhibit solubility in organic solvents like DMSO and DMF. 4-Hydroxyquinoline is soluble in methanol. | |
| pKa | Data not available. A predicted pKa for the similar 4-hydroxy-1-methyl-2-quinolone is approximately 4.50. | [3] |
| LogP | 1.54210 | [1] |
Spectral Data
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the methyl group, and the N-H and O-H protons.
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~11.0 - 12.0 | Singlet (broad) | N-H |
| ~9.0 - 10.0 | Singlet (broad) | O-H |
| ~7.0 - 8.0 | Multiplet | Aromatic protons (H5, H6, H7, H8) |
| ~2.1 | Singlet | -CH₃ |
¹³C NMR Spectroscopy
The carbon NMR spectrum will display signals for the carbonyl carbon, the aromatic carbons, and the methyl carbon.
| Chemical Shift (δ) ppm | Assignment |
| ~165 | C=O (C2) |
| ~160 | C-OH (C4) |
| ~140 | Aromatic C (C8a) |
| ~115 - 135 | Aromatic C (C5, C6, C7, C8) |
| ~110 | Aromatic C (C4a) |
| ~100 | C-CH₃ (C3) |
| ~15 | -CH₃ |
FT-IR Spectroscopy
The infrared spectrum will exhibit characteristic absorption bands for the various functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3400–3200 | O-H stretch (H-bonded) | Hydroxyl |
| 3300–3100 | N-H stretch | Amide |
| 3100–3000 | C-H stretch | Aromatic |
| 1660–1640 | C=O stretch | Amide (lactam) |
| 1600–1450 | C=C stretch | Aromatic |
| 1200–1000 | C-O stretch | Phenolic hydroxyl |
Mass Spectrometry
The mass spectrum is expected to show a molecular ion peak corresponding to the compound's molecular weight.
| m/z | Assignment |
| 175 | [M]⁺ |
| 146 | [M - CO - H]⁺ |
Experimental Protocols
Synthesis via Conrad-Limpach Reaction
The Conrad-Limpach synthesis is a classical and effective method for preparing 4-hydroxyquinolines.[4][5]
This reaction involves the condensation of an aniline with a β-ketoester to form an enamine intermediate, followed by thermal cyclization to yield the 4-hydroxyquinoline.[5]
-
Aniline
-
Ethyl 2-methylacetoacetate
-
High-boiling point inert solvent (e.g., mineral oil, diphenyl ether)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
Step 1: Formation of the Enamine Intermediate
-
In a round-bottom flask, combine equimolar amounts of aniline and ethyl 2-methylacetoacetate.
-
The reaction can be performed neat or in a minimal amount of ethanol as a solvent.
-
Stir the mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Once the formation of the enamine is complete (disappearance of starting materials), the ethanol (if used) is removed under reduced pressure. The resulting crude enamine can be used in the next step without further purification.
Step 2: Thermal Cyclization
-
Add the crude enamine to a high-boiling point inert solvent in a suitable reaction vessel equipped with a condenser.
-
Heat the mixture to approximately 250 °C.[5] The reaction is typically maintained at this temperature for 1-2 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature. The 4-hydroxy-3-methylquinolin-2(1H)-one product should precipitate.
-
Collect the solid product by filtration and wash with a non-polar solvent (e.g., hexane) to remove the high-boiling solvent.
Step 3: Purification
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid.
Characterization
The synthesized compound should be characterized using the following methods to confirm its identity and purity.
-
Determine the melting point of the purified product using a standard melting point apparatus.
-
Dissolve a small sample of the compound in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).
-
Compare the obtained spectra with the expected chemical shifts and coupling patterns.
-
Prepare a sample of the compound as a KBr pellet or a thin film.
-
Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands corresponding to the functional groups.
-
Obtain the mass spectrum of the compound using an appropriate ionization technique (e.g., Electron Ionization - EI).
-
Confirm the molecular weight from the molecular ion peak.
Biological Activity and Signaling Pathways
Quinolinone derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[6] Some derivatives have been shown to exert their effects by modulating key cellular signaling pathways.
Inhibition of NF-κB and NFAT Signaling
Certain quinolinone derivatives have been identified as inhibitors of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and NFAT (Nuclear Factor of Activated T-cells) signaling pathways. These pathways are crucial in regulating immune responses, inflammation, and cell survival.[7][8]
The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as inflammatory cytokines, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[7][9][10][11]
Caption: Potential inhibition of the NF-κB signaling pathway by 4-Hydroxy-3-methylquinolin-2(1H)-one.
The NFAT pathway is primarily activated by an increase in intracellular calcium levels. This rise in calcium activates the phosphatase calcineurin, which dephosphorylates NFAT, leading to its nuclear translocation. In the nucleus, NFAT cooperates with other transcription factors to regulate the expression of genes involved in T-cell activation and immune responses.[8][12][13][14]
Caption: Potential inhibition of the NFAT signaling pathway by 4-Hydroxy-3-methylquinolin-2(1H)-one.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for the synthesis, purification, and characterization of 4-Hydroxy-3-methylquinolin-2(1H)-one.
Caption: General experimental workflow for the synthesis and analysis of the target compound.
Conclusion
4-Hydroxy-3-methylquinolin-2(1H)-one is a molecule with potential for further investigation in various scientific fields. This guide has consolidated its known chemical properties and provided detailed protocols for its synthesis and characterization. The exploration of its potential interaction with the NF-κB and NFAT signaling pathways highlights promising avenues for future research in drug discovery and development. Further experimental work is required to determine its precise physical properties, such as melting point and solubility, and to fully elucidate its biological activity profile.
References
- 1. 4-Hydroxy-3-methyl-2(1H)-Quinolinone | CAS#:1873-59-2 | Chemsrc [chemsrc.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. 4-HYDROXY-1-METHYL-2-QUINOLONE | 1677-46-9 [chemicalbook.com]
- 4. synarchive.com [synarchive.com]
- 5. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 6. FT-IR spectroscopic analyses of 4-hydroxy-1-methyl-3-[2-nitro-2-oxoacetyl-2(1H)quinolinone (HMNOQ) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The Role of Calcium–Calcineurin–NFAT Signaling Pathway in Health and Autoimmune Diseases [frontiersin.org]
- 9. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 10. What is the NF-κB pathway? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. NFAT [bio.davidson.edu]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. karger.com [karger.com]
